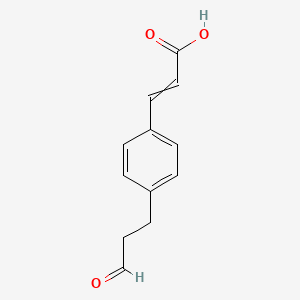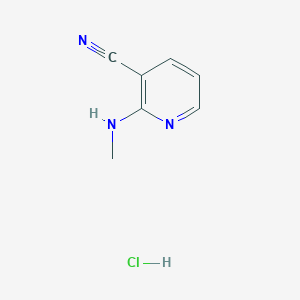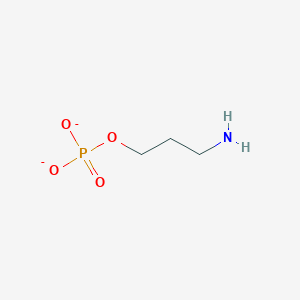
3-Aminopropylphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminopropylphosphate is an organophosphorus compound with the molecular formula C3H10NO4P. It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a phosphate group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Aminopropylphosphate can be synthesized through several methods. One common approach involves the reaction of 3-aminopropanol with phosphoric acid under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions: 3-Aminopropylphosphate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phosphate group can be reduced under specific conditions to yield phosphite derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Phosphite derivatives.
Substitution: Various substituted amino derivatives.
Aplicaciones Científicas De Investigación
3-Aminopropylphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules and is used in studies related to enzyme inhibition and protein modification.
Medicine: It is investigated for its potential therapeutic applications, including its role as a drug delivery agent.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-aminopropylphosphate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the phosphate group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
3-Aminopropyltriethoxysilane: Similar in structure but contains a silane group instead of a phosphate group.
3-Aminopropyltrimethoxysilane: Another silane derivative with methoxy groups.
N-(2-aminoethyl)-3-aminopropyltriethoxysilane: Contains an additional aminoethyl group.
Uniqueness: 3-Aminopropylphosphate is unique due to its phosphate group, which imparts distinct chemical properties and reactivity compared to its silane counterparts. This makes it particularly useful in applications requiring phosphorylation or interactions with phosphate-binding proteins.
Propiedades
Fórmula molecular |
C3H8NO4P-2 |
|---|---|
Peso molecular |
153.07 g/mol |
Nombre IUPAC |
3-aminopropyl phosphate |
InChI |
InChI=1S/C3H10NO4P/c4-2-1-3-8-9(5,6)7/h1-4H2,(H2,5,6,7)/p-2 |
Clave InChI |
KUQZVISZELWDNZ-UHFFFAOYSA-L |
SMILES canónico |
C(CN)COP(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



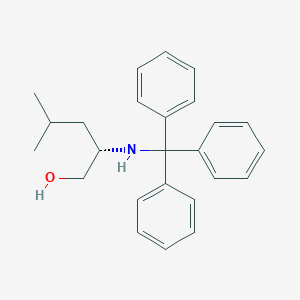



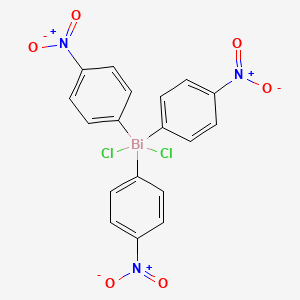
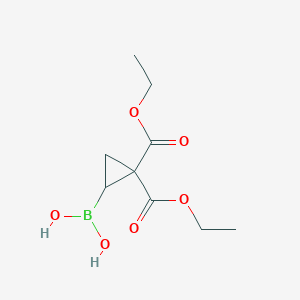

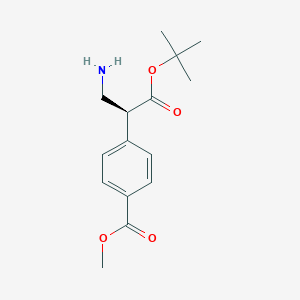
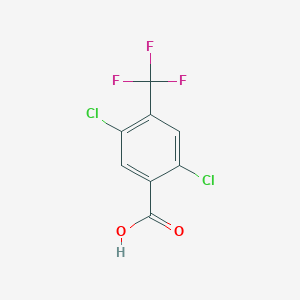
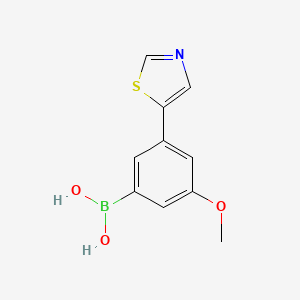
![(1R,3S,4R,5R)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14072483.png)
